N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a urea linkage, and various substituents including a chloro, methoxy, and p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under basic conditions.
Urea Linkage Formation: The urea linkage is introduced by reacting the thiazole derivative with an isocyanate compound.
Substitution Reactions: The final compound is obtained by introducing the chloro, methoxy, and p-tolyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: can be compared with other thiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group, in particular, may confer distinct properties compared to its m-tolyl and o-tolyl analogs.
Biological Activity
N-(3-Chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic compound belonging to the class of thiazole derivatives. It has garnered attention for its biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name:
- IUPAC Name : N-(3-chloro-4-methoxyphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
- Chemical Formula : C20H19ClN4O3S
- Molecular Weight : 432.90 g/mol
This compound exhibits its biological activity primarily through the inhibition of specific kinases, particularly the insulin-like growth factor 1 receptor (IGF1R). This inhibition is crucial for its antiproliferative effects against various cancer cell lines, including hepatocellular carcinoma (HCC).
Key Findings from Research
- Cytotoxicity : In studies conducted on HepG2 cells (a model for liver cancer), the compound demonstrated significant cytotoxicity with an IC50 value of 0.62 ± 0.34 μM, which is notably lower than that of Sorafenib (IC50 = 1.62 ± 0.27 μM), a standard treatment for HCC .
- Cell Cycle Arrest : The compound induced G2/M phase arrest in HepG2 cells, leading to reduced cell proliferation and increased apoptosis. Specifically, the percentage of cells in the G2 phase increased significantly upon treatment with the compound .
- Mechanistic Insights : Molecular docking studies indicated that this compound binds effectively to IGF1R, forming multiple hydrogen bonds that stabilize the interaction, which is essential for its inhibitory action .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other known compounds:
Compound Name | Target | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | IGF1R | 0.62 ± 0.34 | Kinase inhibition, G2/M arrest |
Sorafenib | VEGFR, PDGFR | 1.62 ± 0.27 | Multi-target kinase inhibition |
Imatinib | BCR-ABL | 0.01 - 0.05 | Tyrosine kinase inhibition |
Case Studies and Applications
In recent studies, compounds similar to this compound have been evaluated for their potential in treating various cancers:
- Hepatocellular Carcinoma : The compound's potent activity against HepG2 cells suggests it could be a promising candidate for further development as a targeted therapy for liver cancer .
- Other Cancer Types : Preliminary data indicates that derivatives of thiazole compounds may also exhibit activity against breast and prostate cancers, warranting further investigation into their broad-spectrum anticancer properties .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-12-3-5-13(6-4-12)23-19(27)25-20-24-15(11-29-20)10-18(26)22-14-7-8-17(28-2)16(21)9-14/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXWDRXTFHGTKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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